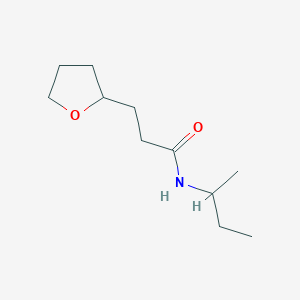
N-cyclopentyl-1,4-dioxane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-1,4-dioxane-2-carboxamide, also known as CPD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a member of the dioxane family, which is known for its unique chemical properties and diverse range of applications. The purpose of
Mécanisme D'action
The mechanism of action of N-cyclopentyl-1,4-dioxane-2-carboxamide is not fully understood, but it is believed to involve the modulation of ion channels and the inhibition of certain enzymes. N-cyclopentyl-1,4-dioxane-2-carboxamide has been shown to interact with a variety of ion channels, including voltage-gated calcium channels, potassium channels, and sodium channels. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
N-cyclopentyl-1,4-dioxane-2-carboxamide has been shown to have a variety of biochemical and physiological effects, including neuroprotection, memory enhancement, and anti-inflammatory activity. It has also been shown to modulate the activity of neurotransmitters such as acetylcholine and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopentyl-1,4-dioxane-2-carboxamide is its high purity and stability, which makes it an ideal compound for use in lab experiments. It is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of N-cyclopentyl-1,4-dioxane-2-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-cyclopentyl-1,4-dioxane-2-carboxamide. One area of research is the development of new drugs based on the N-cyclopentyl-1,4-dioxane-2-carboxamide scaffold, which could have improved efficacy and selectivity compared to existing drugs. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective and memory-enhancing effects of N-cyclopentyl-1,4-dioxane-2-carboxamide. Finally, the development of new synthesis methods for N-cyclopentyl-1,4-dioxane-2-carboxamide could lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
N-cyclopentyl-1,4-dioxane-2-carboxamide can be synthesized through a multistep process involving the reaction of cyclopentanol with phosgene to form cyclopentanone chloroformate, which is then reacted with ethylenediamine to produce N-cyclopentyl-1,4-dioxane-2-carboxamide. This synthesis method has been extensively studied and optimized to produce high yields of pure N-cyclopentyl-1,4-dioxane-2-carboxamide.
Applications De Recherche Scientifique
N-cyclopentyl-1,4-dioxane-2-carboxamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and drug discovery. In neuroscience, N-cyclopentyl-1,4-dioxane-2-carboxamide has been shown to have neuroprotective effects and to enhance memory function in animal models. In pharmacology, N-cyclopentyl-1,4-dioxane-2-carboxamide has been studied for its potential use as a drug delivery system and for its ability to modulate the activity of ion channels. In drug discovery, N-cyclopentyl-1,4-dioxane-2-carboxamide has been used as a scaffold for the development of new drugs with improved efficacy and selectivity.
Propriétés
IUPAC Name |
N-cyclopentyl-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c12-10(9-7-13-5-6-14-9)11-8-3-1-2-4-8/h8-9H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVNYRXBJFEGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2COCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1,4-dioxane-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

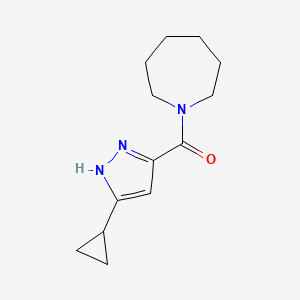
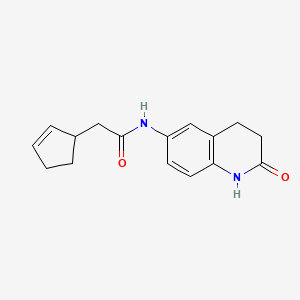
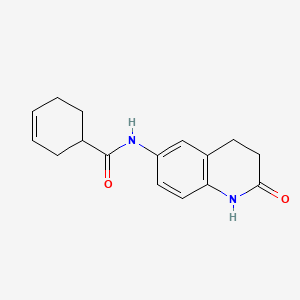
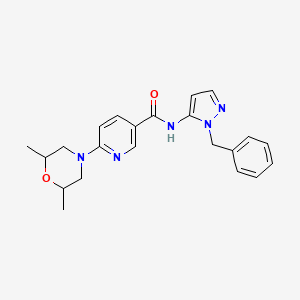
![[1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone](/img/structure/B7517532.png)

![[2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7517552.png)


